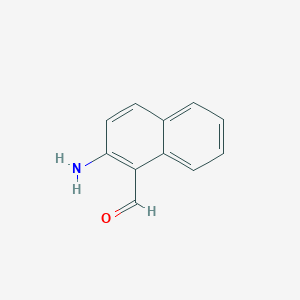
2-Amino-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-naphthaldehyde is an organic compound with the molecular formula C11H9NO. It is a derivative of naphthalene, featuring an amino group at the second position and an aldehyde group at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the reduction of 2-nitro-1-naphthaldehyde using reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 2-nitro-1-naphthaldehyde. This process is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitro-1-naphthaldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-amino-1-naphthylmethanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 2-Nitro-1-naphthaldehyde.
Reduction: 2-Amino-1-naphthylmethanol.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-Amino-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is employed in the development of fluorescent probes for detecting metal ions and other analytes.
Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-1-naphthaldehyde involves its ability to form Schiff bases with various substrates. This reaction typically occurs through the condensation of the aldehyde group with primary amines, resulting in the formation of imines. These imines can further react with other nucleophiles, leading to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar in structure but with a hydroxyl group instead of an amino group.
2-Nitro-1-naphthaldehyde: Contains a nitro group instead of an amino group.
1-Naphthaldehyde: Lacks the amino group, having only the aldehyde functional group.
Uniqueness: 2-Amino-1-naphthaldehyde is unique due to the presence of both an amino group and an aldehyde group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its ability to form Schiff bases and its reactivity towards various nucleophiles and electrophiles further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
2-aminonaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFBFRAJWOOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
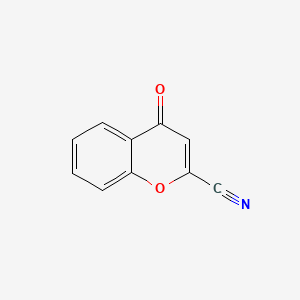

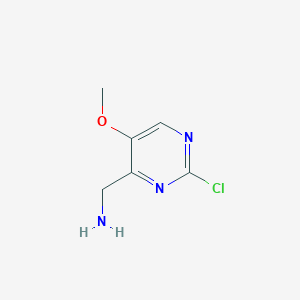

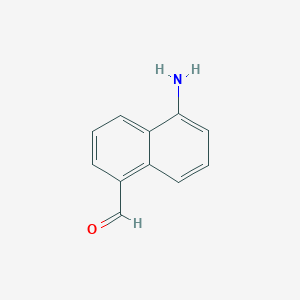




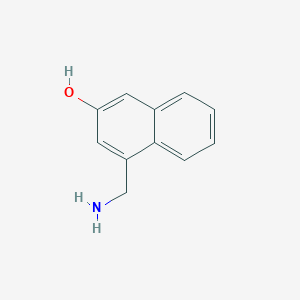
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)

